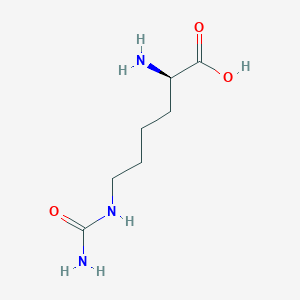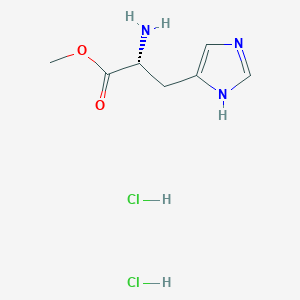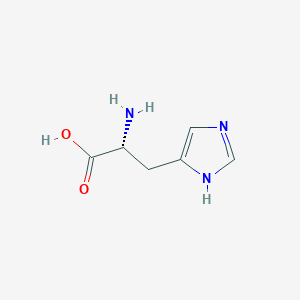
D-Cyclopropylalanin
Übersicht
Beschreibung
The compound would be described based on its molecular structure. For example, it might be an amino acid because it contains an amino group (-NH2) and a carboxylic acid group (-COOH) .
Synthesis Analysis
The synthesis of a compound involves chemical reactions that convert simpler substances into the compound of interest. The synthesis process would be analyzed based on the reactions used, their efficiency, cost, environmental impact, and so on .Molecular Structure Analysis
The molecular structure of a compound is analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. The analysis would include the conditions required for the reactions, the products formed, and the mechanisms of the reactions .Physical and Chemical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and density, and chemical properties such as reactivity, acidity or basicity, and stability of the compound would be analyzed .Wissenschaftliche Forschungsanwendungen
Organokatalyse
D-Cyclopropylalanin: wurde als wertvolles Molekül im Bereich der Organokatalyse identifiziert. Es ist Teil der Cyclopropen- und Cyclopropenium-basierten kleinen Moleküle, die in letzter Zeit Fortschritte in ihrer Verwendung als Organokatalysatoren erzielt haben . Diese Verbindungen wurden in verschiedenen Bereichen der Organokatalyse eingesetzt, darunter:
Pharmazeutische Synthese
In der pharmazeutischen Industrie werden This compound-Derivate als Zwischenprodukte bei der Synthese komplexer Moleküle verwendet. Beispielsweise wurden Transaminasen eingesetzt, um ®-sec-Butylamin und ®-1-Cyclopropylethylamin zu synthetisieren, die Zwischenprodukte für Corticotropin-Releasing-Faktor (CRF-1)-Antagonisten sind. Diese Antagonisten werden zur Behandlung von Depressionen und Angstzuständen vorgeschlagen .
Medizinische Ernährung
Aminosäuren, einschließlich This compound, sind in der medizinischen Ernährung unerlässlich. Sie dienen als Ausgangsmaterialien für pharmazeutische Wirkstoffe (APIs) und sind in Infusionslösungen sowie in Tabletten- und Granulatformen von entscheidender Bedeutung. Sie spielen eine bedeutende Rolle bei der Bereitstellung einer konzentrierten und effizienten Nährstoffzufuhr für unterernährte Patienten und Patienten mit eingeschränkter Verdauungsfähigkeit .
Nahrungsergänzungsmittel
This compound: wird auch in Nahrungsergänzungsmitteln und Gesundheitslebensmitteln verwendet. Es hilft, Aminosäuredefizite auszugleichen und die spezifischen Funktionen von Aminosäuren zu nutzen. Diese Nahrungsergänzungsmittel sind in verschiedenen Formen erhältlich, darunter Tabletten, Granulate und Kapseln, und werden von Sportlern und der breiten Öffentlichkeit zur Gesunderhaltung verwendet .
Kosmetik
In der Kosmetikindustrie werden Aminosäuren wie This compound wegen ihrer feuchtigkeitsspendenden Eigenschaften und ihres pH-Werts geschätzt. Sie werden in Formulierungen verwendet, um die Hautfeuchtigkeit zu verbessern, und sie finden sich auch in Aminosäurederivaten, die Stabilität und Absorption bieten .
Zellkulturmedium
This compound: ist eine unverzichtbare Komponente von Zellkulturmedien. Die Entwicklung pharmazeutischer Produkte durch Zellkulturverfahren hat die Nachfrage gesteigert. Aminosäuren sind essentiell für das Zellwachstum und die Produktion von Antikörpern und Proteinen, was This compound zu einem Schlüsselelement in diesem Bereich macht .
Wirkmechanismus
D-Cyclopropylalanine, also known as ®-2-amino-3-cyclopropylpropanoic acid or (2R)-2-amino-3-cyclopropylpropanoic acid, is a chiral amino acid derivative that has been found to exhibit significant antifungal effects . This article will delve into the various aspects of its mechanism of action.
Target of Action
The primary target of D-Cyclopropylalanine is the enzyme α-isopropylmalate synthase (α-IMPS) . This enzyme plays a crucial role in the biosynthetic pathway of the essential amino acid L-leucine .
Mode of Action
D-Cyclopropylalanine interacts with its target, α-IMPS, by inhibiting its function . This inhibition blocks the biosynthesis of the essential amino acid L-leucine . The absence of L-leucine in turn inhibits the growth of fungi and bacteria .
Biochemical Pathways
The affected biochemical pathway is the biosynthesis of the essential amino acid L-leucine . α-IMPS, the enzyme inhibited by D-Cyclopropylalanine, catalyzes the rate-limiting step in this pathway . The inhibition of this pathway leads to a deficiency in L-leucine, which is critical for protein synthesis and growth in fungi and bacteria .
Result of Action
The molecular and cellular effects of D-Cyclopropylalanine’s action result in the inhibition of fungal and bacterial growth . By blocking the biosynthesis of the essential amino acid L-leucine, it disrupts protein synthesis and growth in these organisms .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
D-Cyclopropylalanine plays a significant role in biochemical reactions. It has been found to inhibit the enzyme -isopropylmalate synthase ( -IMPS), which catalyzes the rate-limiting step in the biosynthetic pathway of the essential amino acid L-leucine . This interaction with -IMPS suggests that D-Cyclopropylalanine may interact with other enzymes and proteins involved in amino acid biosynthesis.
Cellular Effects
The effects of D-Cyclopropylalanine on cells are primarily related to its inhibition of L-leucine biosynthesis. By inhibiting -IMPS, D-Cyclopropylalanine can disrupt the production of L-leucine, an essential amino acid that is necessary for protein synthesis and other cellular processes . This disruption can affect cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of D-Cyclopropylalanine involves its binding to -IMPS, inhibiting the enzyme’s activity and thereby disrupting the biosynthesis of L-leucine . This can lead to changes in gene expression related to amino acid metabolism and other cellular processes.
Metabolic Pathways
D-Cyclopropylalanine is involved in the metabolic pathway of L-leucine biosynthesis, where it interacts with the enzyme -IMPS . It could potentially affect metabolic flux or metabolite levels by disrupting this pathway.
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-cyclopropylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5(6(8)9)3-4-1-2-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUXJMWPVJQIHI-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429389 | |
| Record name | D-Cyclopropylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121786-39-8 | |
| Record name | D-Cyclopropylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


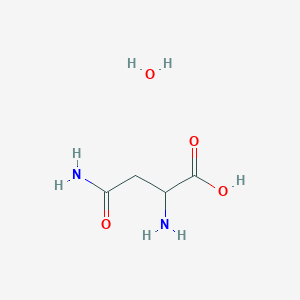
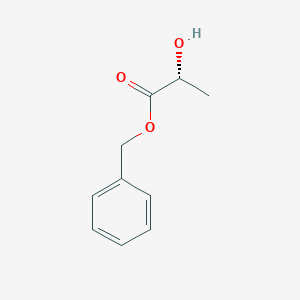
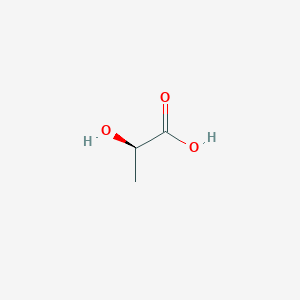
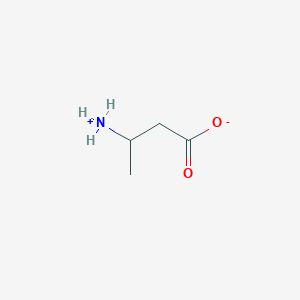
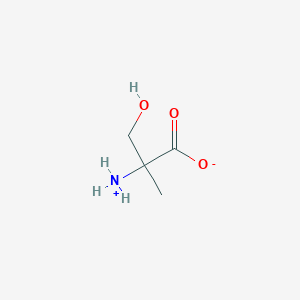

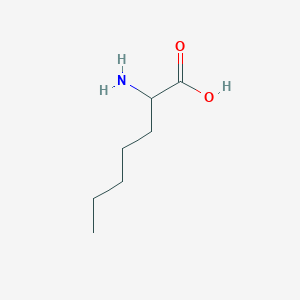
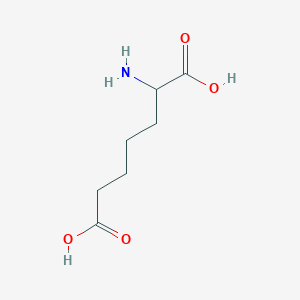
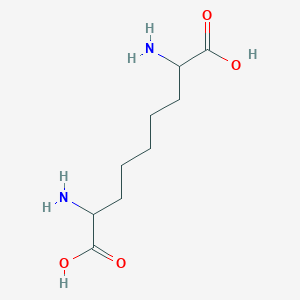
![Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B556018.png)

